

A Technical Guide to the Physical Properties of Ortho-phenanthroline Monohydrate

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Compound of Interest

Compound Name: *ortho-Phenanthroline*

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Introduction

Ortho-phenanthroline (o-phenanthroline), systematically named 1,10-phenanthroline, is a heterocyclic organic compound widely utilized in analytical, coordination, and biological chemistry.[1] It functions as a bidentate chelating ligand, forming stable and often intensely colored complexes with a variety of metal ions, most notably iron(II).[2][3] This property makes it invaluable as a redox indicator (as Ferroin) and for the spectrophotometric determination of metal ions.[3][4] In biochemistry and drug development, it is recognized as an inhibitor of metalloproteases, where it functions by chelating the metal ion essential for catalytic activity.[2][3]

This guide provides a comprehensive overview of the core physical properties of its common commercial form, **ortho-phenanthroline** monohydrate ($C_{12}H_8N_2 \cdot H_2O$). The data presented is crucial for its proper handling, storage, and application in research and development settings.

Core Physical and Chemical Properties

The physical properties of o-phenanthroline monohydrate have been characterized by multiple sources. The quantitative data is summarized in Table 1 for ease of reference and comparison. It is important to note the variability in reported melting points, which can be attributed to differences in experimental conditions and sample purity.

Table 1: Summary of Quantitative Physical Properties

| Property | Value | References |
|-------------------------------|--|-----------------------------|
| IUPAC Name | 1,10-phenanthroline;hydrate | [5] |
| Chemical Formula | C ₁₂ H ₈ N ₂ ·H ₂ O | [6][7] |
| Molecular Weight | 198.22 g/mol | [4][5][8][9] |
| Appearance | White to off-white crystalline powder or solid.[4][5][8][10][11] | [4][5][8][10][11] |
| Melting Point | 93 - 104 °C (Range from multiple sources) | [2][4][5][6][8][10][12][13] |
| Boiling Point | ~365 - 409 °C | [6][11] |
| Density | 1.10 g/cm ³ | [8][11][14] |
| Bulk Density | 300 kg/m ³ | [15] |
| UV-Vis (λ _{max}) | 265 nm | [2] |
| Water Solubility | 3.3 g/L; reported as slightly to very slightly soluble. | [2][4][13][15][16] |
| Other Solubilities | Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO).[2][4][8][14] | [2][4][8][14] |
| Soluble in ~70 parts benzene. | [2][8][14] | |
| Insoluble in ether.[8][14] | [8][14] | |

Crystallography and Solid-State Characterization

Ortho-phenanthroline monohydrate exists as a stable crystalline solid under ambient conditions. Structural studies are critical for understanding its stability, solubility, and hygroscopic nature.

- Crystal System: The crystals belong to the hexagonal system.[12][17]

- Space Group: Reports indicate a space group of P31m or P32, with nine molecules per unit cell ($Z=9$).[\[12\]](#)[\[17\]](#)
- Hydrate Nature: It is characterized as a stoichiometric channel hydrate, which contributes to its high stability at ambient humidity.[\[18\]](#) The water molecule plays a crucial role in stabilizing the crystal lattice.[\[18\]](#) Dehydration occurs at relative humidities below 10% or upon heating.[\[18\]](#)

Experimental Protocols

The determination of the physical properties listed above involves a range of standard analytical techniques. The general methodologies are outlined below.

Melting Point Determination

The melting point is typically determined using a capillary melting point apparatus or by hot-stage microscopy (HSM).[\[18\]](#)

- Sample Preparation: A small amount of the dry, crystalline powder is packed into a thin-walled capillary tube.
- Instrumentation: The capillary is placed in a calibrated heating block.
- Measurement: The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min). The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature and phase purity of the bulk sample, while single-crystal XRD provides detailed information about the crystal lattice and molecular structure.

- Sample Preparation: For PXRD, the crystalline powder is gently packed into a sample holder. For single-crystal XRD, a suitable single crystal is isolated and mounted on a goniometer.

- **Data Collection:** The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
- **Data Analysis:** The resulting diffraction pattern is analyzed. For PXRD, the peak positions and intensities are compared to reference patterns to confirm the structure and phase. For single-crystal data, the diffraction spots are used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Thermal Analysis (TG/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and phase transitions, such as dehydration and decomposition.^[17]

- **Instrumentation:** A small, precise mass of the sample is placed in a crucible within a furnace equipped with a microbalance.
- **Measurement:** The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
- **Data Output:** TGA records the change in mass as a function of temperature, clearly indicating events like the loss of water. DTA measures the temperature difference between the sample and a reference, revealing endothermic or exothermic transitions like melting and decomposition.^[17]

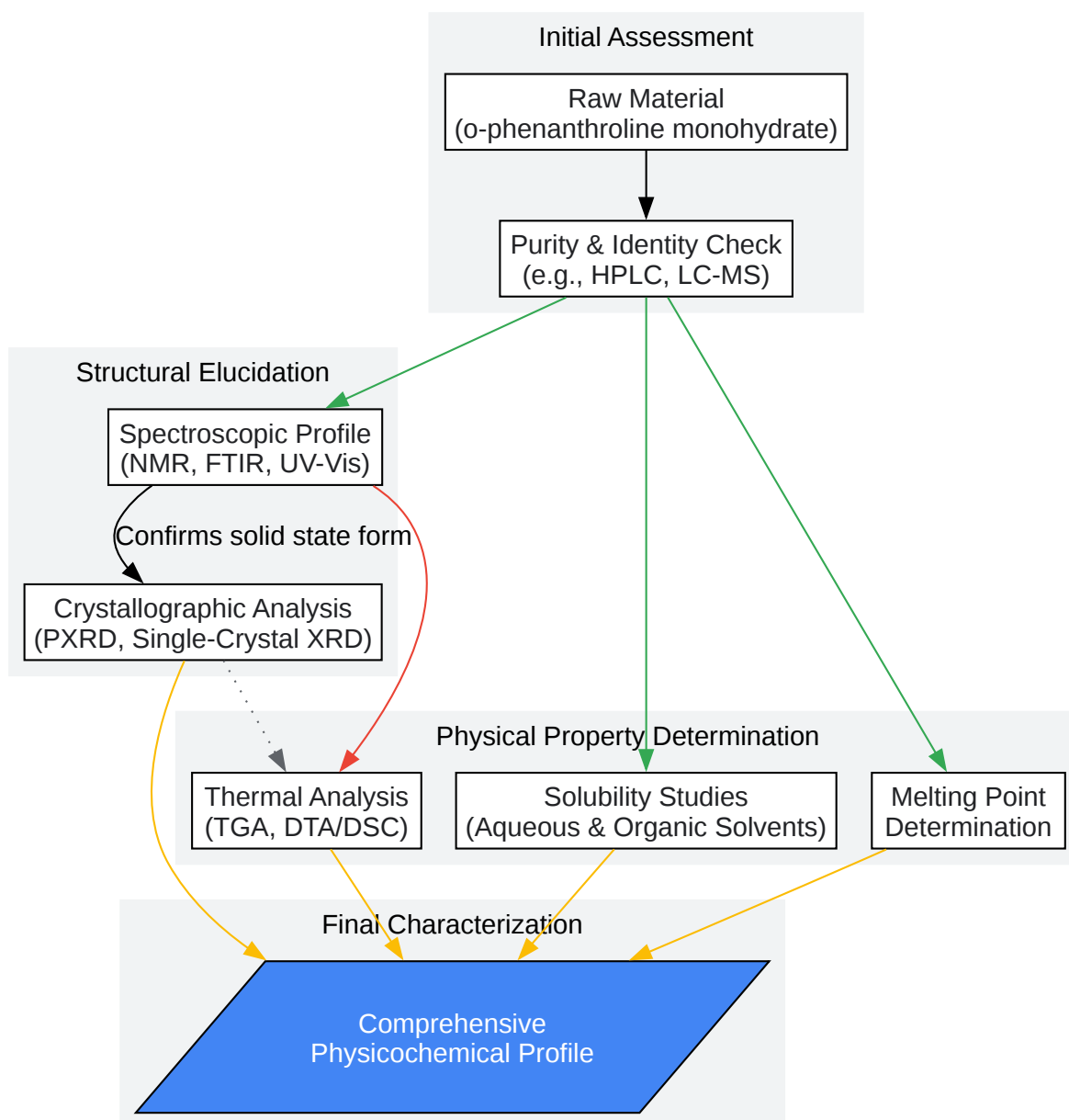
Solubility Measurement

The equilibrium solubility method is commonly used.

- **Procedure:** An excess amount of o-phenanthroline monohydrate is added to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.
- **Equilibration:** The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Analysis:** The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λ_{max} (265 nm).^[2]

Visualization of Characterization Workflow

The logical flow for the physicochemical characterization of a chemical compound like o-phenanthroline monohydrate is depicted below. This process ensures a thorough understanding of the material's identity, purity, and physical properties before its application in further research.



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